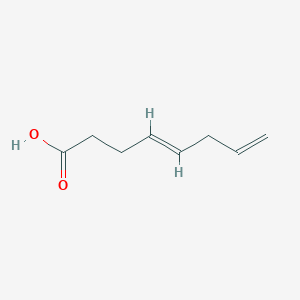

7-Octadienoic acid

描述

Context within Unsaturated Fatty Acids and Monoterpenoids

Unsaturated fatty acids are carboxylic acids with hydrocarbon chains containing one or more carbon-carbon double bonds. libretexts.org They are fundamental components of lipids and are classified based on the length of their carbon chain and the number and position of their double bonds. libretexts.orgontosight.ai 7-Octadienoic acid, with its eight-carbon backbone, is considered a medium-chain fatty acid. mdpi.com Its two double bonds classify it as a polyunsaturated fatty acid (PUFA). The specific isomers of this compound are defined by the location and stereochemistry (cis or trans) of these double bonds.

Certain derivatives of this compound, particularly those with methyl groups, are classified as acyclic monoterpenoids. nih.govebi.ac.uk Monoterpenoids are a large class of natural products derived from two isoprene (B109036) units, resulting in a C10 skeleton. ebi.ac.uk Compounds like geranic acid ((2E)-3,7-dimethylocta-2,6-dienoic acid) are structurally related to this compound and are considered monoterpenoids. nih.govnist.gov These compounds are often found in essential oils of plants and can have roles as pheromones or precursors in the biosynthesis of more complex molecules. nih.govebi.ac.uk For instance, 6-Hydroxy-2,6-dimethyl-2,this compound, isolated from plants like Hippophae rhamnoides, is a monoterpenoid that serves as a biosynthetic intermediate. biosynth.com

Overview of Research Trajectories Pertaining to Octadienoic Acid Isomers and Derivatives

Research into octadienoic acid and its derivatives has followed several distinct paths, largely dictated by the specific isomer or derivative under investigation.

One significant area of research focuses on the synthesis and biological activity of specific isomers. For example, the ethyl ester of (Z)-4,this compound has been identified as a component of insect pheromones, leading to research into its synthesis for potential use in pest management. ontosight.ai The synthesis of such compounds often involves multi-step chemical reactions to ensure the correct placement and stereochemistry of the double bonds. vulcanchem.com

Another major research trajectory involves the study of substituted derivatives of this compound, particularly in the context of natural product chemistry. The isolation and characterization of compounds like (+)-2,6-dimethyl-6(S)-hydroxyl-2-trans-2,this compound from Gleditsia japonica highlight the role of these molecules in traditional medicine. thieme-connect.com Research in this area often focuses on elucidating the structure of these complex natural products and exploring their potential pharmacological activities. jlu.edu.cn For instance, derivatives of 2,6-dimethyl-6-hydroxy-2,this compound have been investigated for their potential antibacterial properties. jlu.edu.cn

Furthermore, research has explored the synthesis of various octadienoic acid isomers as part of broader studies on fatty acids. For example, 7,15-octadecadienoic acid has been synthesized in the context of studying the autoxidation of linoleic acid isomers. capes.gov.br While this is a longer-chain fatty acid, the numbering indicates a double bond at the 7-position, showing the relevance of this position in fatty acid chemistry. The synthesis of specific isomers like trans-7,cis-9 octadecadienoic acid is also important for creating reference standards for analytical studies of conjugated linoleic acids (CLAs). nih.gov

The study of derivatives also extends to their potential use in developing new bioactive compounds. For instance, amide derivatives of (Z/E)-3,7-dimethyl-2,6-octadienoic acid have been synthesized and tested for their fungicidal activities. mdpi.com This line of research aims to create new lead compounds for agricultural or pharmaceutical applications. Additionally, a novel derivative, oxoberkedienoic acid, was isolated from the fungus Talaromyces verruculosus, indicating that microorganisms are also a source of unique octadienoic acid derivatives. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

(4E)-octa-4,7-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2,4-5H,1,3,6-7H2,(H,9,10)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANMCTRTXMRTRY-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution in Natural Systems

Isolation and Identification from Plant Sources

The investigation of plant metabolomes has revealed the presence of various forms of octadienoic acid. These compounds are often found as esters or glycosides and can be localized in specific tissues, where they may contribute to the plant's flavor, aroma, or defense mechanisms.

Specific Botanical Species

Several plant species have been identified as sources of octadienoic acid derivatives. An ester of 4,7-Octadienoic acid has been identified as a naturally occurring compound in purple passion fruit (Passiflora edulis), contributing to its characteristic tropical and pineapple-like aroma. lookchem.comlookchem.com

Derivatives with more complex structures have also been isolated. For instance, 6-Hydroxy-2,6-dimethyl-2,this compound is a natural product found in the herbs of Hippophae rhamnoides (Sea Buckthorn). targetmol.com Another related compound, (S-(E))-6-(alpha-laevo-arabinopyranosyl oxy)-2,6-dimethyl-2,this compound , a monoterpene glycoside, has been isolated from the fruit of Gymnocladus chinensis. thegoodscentscompany.com The compound Geranic acid , an isomer known as (2E)-3,7-dimethylocta-2,6-dienoic acid, has been reported in several plants, including Daphne odora and Pelargonium graveolens. nih.gov

Presence in Different Plant Tissues

The localization of these compounds within the plant is often specific. The ethyl ester of 4,this compound is found in the fruit of the purple passion fruit. lookchem.comlookchem.com Similarly, the glycoside derivative from Gymnocladus chinensis was isolated from its fruit . thegoodscentscompany.com In Sorghum bicolor, the production of related oxylipins like trihydroxy octadecadienoic acid has been observed as a defense mechanism secreted into the extracellular environment in response to pathogens. nih.gov While not an octadienoic acid, this highlights the role of similar fatty acids in plant defense across various tissues. Direct analysis of Pelargonium graveolens has shown that Geranic acid is specifically found in the leaf tissue. scispace.com

Table 1: Interactive Data of this compound and Its Derivatives in Plants

| Compound Name | Botanical Species | Plant Tissue | Reference |

|---|---|---|---|

| 4,this compound (as ethyl ester) | Passiflora edulis | Fruit | lookchem.com, lookchem.com |

| 6-Hydroxy-2,6-dimethyl-2,this compound | Hippophae rhamnoides | Herbs | , targetmol.com |

| (S-(E))-6-(alpha-laevo-arabinopyranosyl oxy)-2,6-dimethyl-2,this compound | Gymnocladus chinensis | Fruit | thegoodscentscompany.com |

| Geranic acid ((2E)-3,7-dimethylocta-2,6-dienoic acid) | Pelargonium graveolens | Leaf | nih.gov, scispace.com |

| 9-oxo-10, 12-octadecadienoic acid | Zanthoxylum zanthoxyloides | Root | nih.gov |

Detection in Microbial Fermentation Products

Microorganisms are prolific producers of a vast array of secondary metabolites, including various fatty acids. Certain fungi and bacteria synthesize octadienoic acid derivatives, often as part of their metabolic degradation of other organic compounds or as signaling molecules.

Fungal Metabolites

Fungi have been shown to produce octadienoic acid isomers. For example, the endophytic fungal pathogen Diplodia quercina, which is associated with oak decline, produces 5-oxo-6E,8E-octadienoic acid as a main metabolite. researchgate.net Another fungus, the honeybee pathogen Ascosphaera apis, produces a related seven-membered lactone, 3,7-Dimethyl-7-hydroxy-2-octen-6-olide , which is derived from a dihydroxy-octenoic acid. researchgate.net While not a direct octadienoic acid, its biosynthesis is closely related. Endophytic fungi in Dendrobium nobile have also been correlated with the production of various fatty acid metabolites, including 18-carbon chain octadecatrienoic acids, suggesting a role for fungi in stimulating fatty acid synthesis in plants. researchgate.net

Bacterial Production

Several species of bacteria are known to produce derivatives of 2,this compound through the metabolism of terpenoids. Pseudomonas putida, a bacterium capable of utilizing β-myrcene, was found to accumulate (E)-2-methyl-6-methylene-2,this compound in its culture broth. nottingham.ac.uk Other species, including Pseudomonas incognita and Pseudomonas pseudomallei, degrade linalool (B1675412) to produce metabolites such as 2,6-dimethyl-6-hydroxy-trans-2,this compound . nottingham.ac.uk Furthermore, various strains of the probiotic bacterium Lactobacillus plantarum can metabolize linoleic acid into several compounds, including isomers of octadecadienoic acid. mattioli1885journals.comfrontiersin.org

Table 2: Interactive Data of this compound Derivatives from Microbial Sources

| Compound Name | Microbial Species | Source / Substrate | Reference |

|---|---|---|---|

| 5-oxo-6E,8E-octadienoic acid | Diplodia quercina | Fungal culture | researchgate.net |

| (E)-2-methyl-6-methylene-2,this compound | Pseudomonas putida | β-myrcene | nottingham.ac.uk |

| 2,6-dimethyl-6-hydroxy-trans-2,this compound | Pseudomonas incognita, Pseudomonas pseudomallei | Linalool | nottingham.ac.uk |

Characterization in Marine Organisms

The marine environment is a rich source of unique bioactive compounds, including a wide array of unsaturated fatty acids. researchgate.net While many longer-chain polyunsaturated fatty acids (PUFAs) have been isolated from marine algae, sponges, and microorganisms, the specific characterization of this compound is less common. researchgate.netrsc.org

Reviews of unsaturated fatty acids from marine organisms extensively document C16 and C18 fatty acids, such as hexadecatrienoic acid and octadecadienoic acid, from various algae and diatoms. rsc.orgmdpi.com For example, octadecadienoic acid has been reported in the red alga Corallina officinalis. rsc.org However, the direct isolation of this compound or its simple derivatives from marine sources is not prominently featured in the existing literature, which tends to focus on fatty acids with longer carbon chains.

Information on "this compound" is Not Available in Scientific Literature

An extensive search of scientific databases and literature has revealed no specific information on the chemical compound "this compound." Consequently, an article detailing its natural occurrence, presence in sponge lipid profiles, or its isomeric and structural variants in biological matrices cannot be generated as requested.

The search for "this compound" and its potential presence in natural systems, particularly within the lipid profiles of marine sponges, did not yield any direct findings. Scientific literature extensively documents a wide variety of fatty acids from marine and terrestrial organisms, but "this compound" is not among the compounds described in the reviewed sources.

While the requested compound appears to be absent from the scientific record, research has identified numerous other octadienoic acid isomers and related fatty acids in nature. For instance, various isomers of octadecadienoic acid (an 18-carbon chain with two double bonds) are well-documented, with their double bonds located at different positions along the carbon chain. nih.govaocs.orgcabidigitallibrary.orgresearchgate.netnih.gov

Some related compounds that have been identified in natural sources include:

4,this compound, ethyl ester, (Z)- : This ester of 4,this compound has been identified in purple passion fruit. lookchem.comlookchem.com Its methyl ester has also been synthesized for use in fragrance compositions. google.com

2,this compound : The synthesis of this isomer has been described in chemical literature. prepchem.com

6-Hydroxy-2,6-dimethyl-2,this compound : This is a natural product found in Hippophae rhamnoides and is an intermediate in biosynthetic pathways. targetmol.combiosynth.com

Geranic acid (3,7-dimethyl-2,6-octadienoic acid) and Nerolic acid ((Z)-3,7-dimethyl-2,6-octadienoic acid) : These are well-known isomers found in various plants and essential oils, and are used in perfumery and as pheromones. ontosight.aiebi.ac.ukwikipedia.orgresearchgate.net

Marine sponges, in particular, are known to contain a diverse array of unique fatty acids, including various dienoic acids, but none of the reviewed literature specifically identifies "this compound." researchgate.netrsc.orgresearchgate.netnih.gov

Given the lack of available data for "this compound," it is not possible to provide the requested article with the specified outline and content. Further research would be required to determine if this compound exists in nature and to characterize its properties.

Biosynthesis and Biotransformation Pathways

Enzymatic Pathways in Plants

In plants, the synthesis of octadienoic acid structures is often linked to the metabolism of monoterpenoids, which are key components of essential oils and plant defense compounds.

The biosynthesis of hydroxylated and dimethylated octadienoic acids frequently utilizes C10 monoterpenoid alcohols as starting materials. Research indicates that compounds like geraniol (B1671447), its isomer nerol (B1678202), and linalool (B1675412) are common precursors.

For instance, in Muscat of Alexandria grapes (Vitis vinifera L.), 2,6-dimethyl-6-hydroxy-2,7-octadienoic acid has been identified as a product derived from the acid-catalyzed transformation of 8-hydroxy linalool. mdpi.com Similarly, biotransformation studies involving the larvae of the common cutworm (Spodoptera litura), which feeds on plants, showed that geraniol is converted into several oxidized products, including (2E,6E)-8-hydroxy-3,7-dimethyl-2,6-octadienoic acid. jst.go.jp This transformation suggests a metabolic pathway involving the oxidation of the primary alcohol group of geraniol. In microorganisms, geraniol and nerol have been identified as precursors to citronellol, which can be further metabolized. europa.eu The anaerobic metabolism of monoterpenes like myrcene (B1677589) in Alcaligenes defragrans has been shown to produce geranic acid (3,7-dimethyl-2,6-octadienoic acid), highlighting a microbial pathway for converting acyclic monoterpenes into their corresponding carboxylic acids. asm.org

Table 1: Examples of Precursors and Resulting Octadienoic Acid Derivatives

| Precursor | Resulting Compound | Organism/System |

| 8-Hydroxy Linalool | 2,6-dimethyl-6-hydroxy-2,this compound | Vitis vinifera (grapes) mdpi.com |

| Geraniol | (2E,6E)-8-hydroxy-3,7-dimethyl-2,6-octadienoic acid | Spodoptera litura (insect larvae) jst.go.jp |

| Myrcene | Geranic acid | Alcaligenes defragrans (bacterium) asm.org |

The conversion of monoterpenoid precursors into octadienoic acids is dependent on the action of specific enzyme families, primarily oxidoreductases and desaturases.

Oxidoreductases , such as alcohol dehydrogenases and cytochrome P450 monooxygenases, are crucial for introducing oxygen atoms and modifying the oxidation state of the precursor molecules. For example, in the biosynthesis of drimane-type sesquiterpene esters in the fungus Aspergillus calidoustus, a cytochrome P450 monooxygenase is responsible for multiple hydroxylations of the drimenol (B159378) backbone, which is subsequently oxidized by a FAD-binding oxidoreductase. uniprot.org In the biotransformation of geraniol, oxidation of the terminal methyl group and the primary alcohol function leads to the formation of corresponding carboxylic acids. jst.go.jpeuropa.eu

Desaturases are enzymes that introduce double bonds into fatty acid chains. aocs.orgusask.ca In plants, these enzymes are responsible for creating polyunsaturated fatty acids like linoleic and linolenic acid from saturated precursors. aocs.org While their direct role in forming the specific double bond pattern of this compound from a saturated C8 precursor is not explicitly documented, their fundamental mechanism of creating unsaturation is a key biochemical process required for the synthesis of any dienoic acid.

The jasmonate pathway, also known as the octadecanoid pathway, is a critical signaling route in plants for defense and development. scielo.org.mx This pathway begins with the 18-carbon polyunsaturated fatty acid, α-linolenic acid, which is released from chloroplast membranes. oup.comnih.gov Key enzymes, including lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC), convert α-linolenic acid into 12-oxo-phytodienoic acid (OPDA). oup.comfrontiersin.orgnih.gov Subsequent reduction and β-oxidation steps in the peroxisome lead to the formation of jasmonic acid. nih.gov

The precursors for this pathway are octadecanoids (18-carbon compounds), not octanoids (8-carbon compounds). frontiersin.org Based on the available scientific literature, there is no direct evidence to suggest that this compound is a component or product of the canonical jasmonate biosynthesis pathway.

Role of Oxidoreductases and Desaturases

Microbial Biosynthesis Mechanisms

Microorganisms employ sophisticated metabolic pathways to produce a vast array of secondary metabolites, including various fatty acids. While the direct microbial synthesis of this compound is not a focus of extensive research, studies on related compounds and metabolic engineering provide a framework for its potential production.

Metabolic engineering provides powerful tools to modify the biochemical processes of microorganisms for the production of desired chemicals. researchgate.net Platforms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica have been extensively engineered to produce a variety of fatty acids and their derivatives. nih.gov These strategies often involve the heterologous expression of specific thioesterases to control the chain length of the fatty acids produced and additional enzymes to convert the acids into other oleochemicals like alcohols or ketones. nih.gov

While these approaches have been successful for producing medium-chain fatty acids, the specific engineering of a microbial host for the production of this compound has not been prominently reported. nih.govcore.ac.uk However, the microbial conversion of related molecules is known, such as the formation of geranic acid from monoterpenes by Alcaligenes defragrans, which demonstrates a natural microbial capacity to synthesize substituted octadienoic acids. asm.org

Genomics-guided studies have led to the discovery of numerous biosynthetic gene clusters (BGCs) responsible for the production of complex natural products. ntu.edu.sg Some of these products contain an octadienoic acid moiety as part of a larger structure.

A notable example is the biosynthesis of theonellamides, complex peptides produced by uncultivated bacterial symbionts ("Candidatus Entotheonella") of marine sponges. pnas.org The biosynthetic gene cluster for theonellamide contains a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line. researchgate.net Bioinformatic analysis of the PKS modules shows a clear collinearity to the (5E,7E)-3-amino-4-hydroxy-6-methyl-8-(p-bromo)phenyl-5,this compound portion of the final molecule, indicating this BGC directs the synthesis of a complex, substituted octadienoic acid. pnas.orgresearchgate.net

Subject: this compound

The chemical compound "this compound" is a general term that can refer to several different molecules, each with the same core structure but with variations in the placement of their double bonds and the addition of other chemical groups. Scientific research has explored a number of these related compounds, revealing their distinct roles in the biological world.

For instance, studies have investigated:

2,this compound : This isomer has been synthesized through chemical processes involving the reaction of 5-hexenal (B1605083) with malonic acid. prepchem.com

4,this compound : Research has focused on the ethyl and methyl esters of this particular isomer. foodb.cafoodb.cahmdb.cachemicalbook.comgoogle.com

Substituted Octadienoic Acids : Scientists have also examined octadienoic acids that have additional chemical groups attached, such as 6-Hydroxy-2,6-dimethyl-2,this compound, which is known to be an intermediate in the biosynthesis of other natural products. biosynth.com

To provide you with a detailed and accurate article, please specify which particular isomer or derivative of this compound you are interested in. This will allow for a focused exploration of its biosynthesis, metabolic roles, and other relevant scientific findings.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 7-Octadienoic Acid

The complete synthesis of a molecule from basic starting materials, known as total synthesis, is a cornerstone of organic chemistry. While dedicated total syntheses for the parent this compound are not extensively documented in publicly available literature, the synthesis of its isomers and more complex derivatives provides a roadmap for potential synthetic routes. For instance, a synthetic sequence for the isomeric 2,this compound involves the pyrolysis of 3-hydroxy-1,5-hexadiene to yield 5-hexenal (B1605083). This intermediate is then reacted with malonic acid to construct the final carboxylic acid structure. prepchem.com This highlights a general strategy of building the carbon backbone and then introducing the carboxylic acid functionality.

Enantioselective Synthesis

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is crucial when a compound's biological activity is stereospecific. While specific enantioselective routes to this compound are not detailed, the synthesis of chiral octadienoic acid derivatives, such as those found in the cryptophycin (B1240208) family of natural products, offers valuable insights. For example, a facile asymmetric synthesis of the octadienoic acid unit of cryptophycins has been achieved starting from (R)-2,3-O-cyclohexylideneglyceraldehyde. researchgate.netthieme-connect.com This approach utilizes the inherent chirality of the starting material to control the stereochemistry of the final product. Key reactions in such syntheses often include stereoselective allylations and crotylations to build the carbon chain with precise stereocontrol. researchgate.net

Another powerful tool in enantioselective synthesis is the use of chiral catalysts. For instance, chiral phosphoric acid catalysts have been successfully employed in the enantioselective synthesis of functionalized pyrrolinones. rsc.org Similarly, organocatalytic domino reactions have been used to create highly functionalized and enantiomerically enriched cyclic structures. rsc.org These catalytic systems could potentially be adapted to create chiral centers in the synthesis of this compound derivatives.

Stereocontrolled Methodologies

Controlling the geometry of double bonds (stereocontrol) is a critical aspect of synthesizing unsaturated fatty acids. Various methodologies have been developed to achieve high stereoselectivity. The Wittig reaction, for example, is a classic method for forming carbon-carbon double bonds. In the synthesis of (E)-enol lactones, the Wittig reaction of cyclic anhydrides with (α-alkoxycarbonylethylidene)triphenylphosphorane proceeded with high stereoselectivity. oup.com

Palladium-catalyzed cross-coupling reactions are also instrumental in stereocontrolled synthesis. A stereoselective synthesis of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid was achieved using a series of palladium-catalyzed cross-coupling reactions, followed by a stereoselective Wittig reaction and a stereocontrolled reduction of a triple bond. nih.gov The synthesis of (Z,Z)-octadeca-10,12-dienoic acid also employed a stereoselective hydrogenation of an enyne system. agriculturejournals.cz These methods demonstrate the power of modern organometallic chemistry in constructing complex unsaturated systems with high fidelity.

A notable strategy for ensuring cis stereochemistry involves the hydrogenation of alkynes using a Lindlar catalyst. This was effectively used in the total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, where a double-alkyne bromide coupling reaction followed by Lindlar hydrogenation provided 100% cis stereochemical purity for both double bonds. nih.gov

Semi-Synthesis of this compound Analogs

Semi-synthesis, which starts from a naturally occurring compound, can be a more efficient way to produce complex molecules or their analogs. This approach leverages the structural complexity already present in the natural precursor.

Modification of Naturally Derived Precursors

A variety of natural products can serve as starting materials for the synthesis of new compounds. For example, (Z/E)-3,7-dimethyl-2,6-octadienoic acids were synthesized via a two-step selective oxidation of the commercially available natural products geraniol (B1671447) and nerol (B1678202). mdpi.com These acids were then further derivatized to produce a range of amides with potential fungicidal activity. mdpi.com

In a different approach, the bioconversion of ricinoleic acid, a major component of castor oil, by Pseudomonas aeruginosa PR3 produces 7,10,12-trihydroxy-8(E)-octadecenoic acid. google.com This demonstrates how a natural fatty acid can be modified by microorganisms to create a new, functionalized analog. Similarly, the synthesis of various conjugated linoleic acid isomers has been achieved through the base conjugation of partially hydrogenated gamma-linolenic acid.

The synthesis of bryostatin (B1237437) 1, a complex marine natural product, has been achieved through a convergent synthesis where key fragments are prepared and then coupled. One of the final steps involves the use of octadienoic anhydride, showcasing how a dienoic acid derivative can be incorporated into a complex natural product structure. doi.org

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This approach is particularly useful for creating chiral molecules and performing specific transformations under mild conditions. Lipases are commonly used enzymes in this context. For instance, the chemoenzymatic synthesis of the butyl ester of (Z,E)-octadeca-9,11-dienoic acid has been reported using a lipase. agriculturejournals.cz

Another example is the optimization of the large-scale preparation of 13-(S)-hydroperoxy-9Z, 11E-octadecadienoic acid using soybean lipoxygenase. researchgate.net This enzymatic step was a key part of the chemoenzymatic synthesis of (+)-coriolic acid. researchgate.net The synthesis of enantiopure structured triacylglycerols has also been achieved through a multi-step chemoenzymatic process involving lipases. skemman.is

The epoxidation of terpenes has been carried out using the lyophilized mycelium of the fungus Cladosporium cladosporioides as a biocatalyst in a chemoenzymatic system. acs.org Furthermore, multi-step enzyme catalysis has been employed to produce long-chain α,ω-dicarboxylic and ω-hydroxycarboxylic acids from renewable fatty acids and plant oils, demonstrating the potential for creating a variety of functionalized fatty acids through biocatalysis. researchgate.net These examples underscore the power of combining biological and chemical methods to achieve efficient and selective syntheses of fatty acid derivatives.

Synthesis of Octadienoic Acid Derivatives

The bifunctional nature of this compound, characterized by a terminal carboxylic acid and two non-conjugated double bonds, allows for a diverse range of chemical transformations. These reactions enable the synthesis of a variety of derivatives with modified properties and potential applications. Key derivatization strategies include modifications at the carboxyl group, such as esterification and amidation, and reactions at the carbon-carbon double bonds, including epoxidation and hydroxylation.

Esterification and Amidation

The carboxylic acid moiety of octadienoic acids is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the polarity, volatility, and biological activity of the parent molecule.

Esterification is commonly employed to produce octadienoate esters, some of which are noted for their use as flavoring agents. The synthesis of ethyl (Z)-4,7-octadienoate, for example, is achieved through the acid-catalyzed esterification of (Z)-4,this compound with ethanol. vulcanchem.com This reaction typically utilizes a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid and is often carried out under reflux conditions. vulcanchem.com Industrial-scale production can employ continuous flow reactors to achieve high yields (≥85%) and purity (≥98%). vulcanchem.com Similarly, methyl (E)-4,7-octadienoate can be synthesized from 1,5-hexadien-3-ol (B146999) and trimethyl orthoacetate via an ortho ester Claisen rearrangement. google.com The synthesis of methyl esters for related structures, such as (±)-2,6-dimethyl-6-hydroxy-2,this compound, has also been reported. jlu.edu.cn

Amidation introduces a nitrogen-containing functional group, leading to the formation of octadienoamides. These derivatives are of interest in agricultural and pharmaceutical chemistry. mdpi.com The synthesis of amides typically proceeds by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. mdpi.com This activated species then readily reacts with a variety of primary or secondary amines (both aromatic and aliphatic) to yield the corresponding amide. mdpi.com This two-step approach was successfully used to prepare a series of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives, which were evaluated for their fungicidal properties. mdpi.com The amide of (±)-2,6-dimethyl-6-hydroxy-2,this compound, also known as acacialactam, has also been synthesized. jlu.edu.cn

Epoxidation and Hydroxylation Reactions

The two carbon-carbon double bonds in the this compound backbone are susceptible to oxidation reactions, primarily epoxidation and hydroxylation, yielding derivatives with new functional groups and stereocenters.

Epoxidation involves the conversion of an alkene to an epoxide (a three-membered cyclic ether). This transformation is valuable as epoxides are versatile synthetic intermediates that can undergo ring-opening reactions with various nucleophiles. imperial.ac.uk In the context of octadienoic acid derivatives, research on related monoterpenes provides a model for these reactions. For instance, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives have been successfully epoxidized at the C-6/C-7 double bond using peroxyacetic acid to give 6,7-epoxy analogues. mdpi.com The reaction strategy of amidation followed by epoxidation was chosen to avoid the instability of the epoxy group under the acidic conditions that might be used for amidation. mdpi.com General methods for epoxidation, such as the use of meta-chloroperoxybenzoic acid (mCPBA) or hydroperoxides with metal catalysts, are widely applicable to unsaturated fatty acids. researchgate.netacs.org Plant-based enzymes, known as caleosins, can also catalyze the epoxidation of unsaturated fatty acids, sometimes with high regioselectivity. uliege.be

Hydroxylation is the introduction of a hydroxyl (-OH) group onto the carbon chain. This can occur at the double bonds to form diols or at allylic positions. The direct dihydroxylation of alkenes to form cis-diols can be achieved using reagents like osmium tetroxide or potassium permanganate. imperial.ac.uk Alternatively, the two-step sequence of epoxidation followed by acid-catalyzed hydrolysis yields trans-diols. imperial.ac.uk Research has shown that (E)-6,7-dihydroxy-3,7-dimethyl-2,6-octadienoic acid is an unstable compound, highlighting the care needed when handling such derivatives. mdpi.com Microbial biotransformation is another route to hydroxylated fatty acids. nhri.org.tw For example, cytochrome P450 enzymes are known to hydroxylate polyunsaturated fatty acids at bis-allylic positions. ebi.ac.uk Chemical methods, such as the use of selenium dioxide, have been employed to prepare allylic hydroxylated derivatives of linoleic acid. nih.gov

Functional Group Interconversions

Functional group interconversion (FGI) is a broad strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uksolubilityofthings.com For this compound and its derivatives, FGI allows for the manipulation of both the carboxyl group and the olefinic bonds, expanding the range of accessible molecular architectures.

Beyond esterification and amidation, the carboxylic acid group can undergo other important transformations. One key reaction is reduction . Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol (8-hydroxy-1,6-octadiene). solubilityofthings.com This opens up a new set of potential derivatizations starting from the alcohol functional group.

The double bonds within the octadienoic acid chain can also be transformed. Catalytic hydrogenation can be used to reduce one or both double bonds, yielding octenoic or octanoic acid derivatives, respectively. The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions can sometimes allow for selective hydrogenation. Another important FGI is the conversion of the hydroxyl groups in hydroxylated derivatives into other functionalities. For example, alcohols can be converted into good leaving groups, such as sulfonate esters (tosylates, mesylates), which can then be displaced by a wide range of nucleophiles. vanderbilt.edu This allows for the introduction of halides, azides, and other groups. vanderbilt.edu The conversion of hydroxy-derivatives of fatty acids into fluoro-derivatives has been achieved by treatment with reagents like diethylaminosulfur trifluoride (DAST). researchgate.net

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 7-Octadienoic acid from other components and determining its concentration. Gas and liquid chromatography are the most utilized techniques, each offering distinct advantages for the analysis of fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used tool for the analysis of volatile and semi-volatile compounds like fatty acids. frontiersin.org For the analysis of this compound, derivatization into a more volatile form, typically a methyl ester (FAME), is a common prerequisite to improve peak shape and lower the boiling point. hplc.eu This process enhances the chromatographic performance on various capillary columns.

The separation of fatty acid methyl esters is typically achieved on polar capillary columns. nih.gov The resulting mass spectra from electron ionization (EI) provide characteristic fragmentation patterns that aid in the identification of the compound. The mass spectrum of the parent compound and its derivatives can be compared against spectral libraries like the National Institute of Standards and Technology (NIST) library for confirmation. scholarsresearchlibrary.com In some cases, GC-MS analysis of related octadienoic acid isomers has been performed to identify their presence in various natural products. rjptonline.orgspkx.net.cn

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Polar capillary columns (e.g., CP-Sil 88™, BPX-70™) | aocs.org |

| Derivatization | Methyl-esterification | hplc.eu |

| Ionization Mode | Electron Ionization (EI) | jeol.com |

| Detector | Mass Spectrometer | frontiersin.org |

| Identification | NIST Library Matching, Fragmentation Patterns | scholarsresearchlibrary.com |

High-Performance Liquid Chromatography (HPLC) for Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is particularly valuable for the analysis of fatty acid isomers, including geometric (cis/trans) and positional isomers, which can be challenging to separate by GC alone. hplc.eu Reversed-phase HPLC is a common mode used for fatty acid analysis. jst.go.jp The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. hplc.eujst.go.jp

For enhanced detection sensitivity, especially when using UV detectors, derivatization of fatty acids with a chromophore-containing reagent is often employed. jafs.com.pljafs.com.pl This allows for detection at longer, more specific wavelengths. Silver ion HPLC (Ag+-HPLC) is a specialized technique that has proven highly effective for separating unsaturated fatty acid isomers based on the number, position, and geometry of the double bonds. nih.govaocs.org

Table 2: HPLC Conditions for Fatty Acid Isomer Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Mode | Reversed-Phase, Silver-Ion (Ag+-HPLC) | nih.govjst.go.jp |

| Stationary Phase | C18, Silver-impregnated silica | hplc.eunih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | jst.go.jpacs.org |

| Detection | UV (after derivatization), ELSD | hplc.eujafs.com.pl |

Coupled Techniques (e.g., LC-MS Profiling)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of MS. frontiersin.org This technique is increasingly used for the analysis of short-chain fatty acids in complex biological samples. frontiersin.org LC-MS/MS, or tandem mass spectrometry, further enhances specificity and sensitivity, allowing for the quantification of low-concentration analytes. frontiersin.orglipidmaps.org

Derivatization can also be employed in LC-MS to improve ionization efficiency and chromatographic retention. acs.orglipidmaps.org For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH) has been shown to be effective for the analysis of short-chain fatty acids. lipidmaps.org The development of ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (QqQ-MS) has enabled rapid and highly sensitive quantification of fatty acids. acs.org

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. Specific chemical shifts and coupling constants can be used to identify the protons on the double bonds and adjacent methylene (B1212753) groups, confirming the positions of the double bonds and their stereochemistry (cis or trans). For similar polyunsaturated fatty acids, characteristic signals for olefinic protons and protons alpha to the carbonyl group are observed. chemsociety.org.ngchemsociety.org.ng

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts of the carboxyl carbon and the sp² hybridized carbons of the double bonds are particularly diagnostic. mdpi.com Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. chemsociety.org.ngresearchgate.net

Table 3: Predicted NMR Data for Unsaturated Fatty Acids

| Nucleus | Technique | Information Obtained | Reference |

|---|---|---|---|

| ¹H | 1D NMR | Chemical shifts, coupling constants, integration (proton count) | chemsociety.org.ng |

| ¹³C | 1D NMR | Chemical shifts (carbon environments) | mdpi.com |

| ¹H, ¹³C | 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, full structural assignment | chemsociety.org.ng |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula. jeol.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI-MS), the molecule fragments in a characteristic way. For fatty acids, common fragmentation patterns include the loss of water, the carboxyl group, and cleavage at positions alpha to the double bonds. libretexts.org The analysis of fragmentation patterns of derivatized fatty acids, such as their 4,4-dimethyloxazoline (DMOX) derivatives, can be particularly useful for pinpointing the location of the double bonds. nih.gov The molecular ion peak, if present, confirms the molecular weight of the compound. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to its carboxylic acid and alkene moieties. orgchemboulder.comlibretexts.org

The carboxylic acid group (–COOH) gives rise to several prominent features:

O–H Stretching: A very broad and strong absorption band is typically observed in the range of 3300–2500 cm⁻¹. orgchemboulder.comlibretexts.org This significant broadening is a hallmark of the intermolecular hydrogen bonding that causes carboxylic acids to exist as dimers in most states. orgchemboulder.com

C=O Stretching: An intense, sharp peak corresponding to the carbonyl stretch appears between 1760 cm⁻¹ and 1690 cm⁻¹. orgchemboulder.com The exact position is influenced by molecular structure; if the double bond is conjugated with the carboxyl group (e.g., in 2,4-octadienoic acid), the absorption frequency is lowered and typically appears around 1710 cm⁻¹. libretexts.org

C–O Stretching and O–H Bending: The spectrum also contains a C–O stretching vibration between 1320–1210 cm⁻¹ and O–H in-plane bending vibrations, which can be found in the 1440–1395 cm⁻¹ region. orgchemboulder.com

The alkene C=C double bonds also produce characteristic signals:

C=C Stretching: This vibration results in an absorption band in the 1680–1620 cm⁻¹ region. For conjugated dienes, this peak may be shifted and appear at lower wavenumbers, such as 1607 cm⁻¹ as observed in a similar conjugated terpenoid acid. tandfonline.com

=C–H Bending: The out-of-plane bending vibrations of hydrogens attached to the double-bond carbons are particularly diagnostic for the substitution pattern (stereochemistry) of the alkene. For instance, a trans disubstituted double bond shows a strong absorption near 965 cm⁻¹. tandfonline.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Notes |

| Carboxylic Acid | O–H Stretch | 3300 - 2500 | Very broad, strong intensity due to hydrogen bonding. orgchemboulder.com |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Intense and sharp. Position depends on conjugation. orgchemboulder.comlibretexts.org |

| Alkene | C=C Stretch | 1680 - 1620 | Medium intensity, can be shifted by conjugation. pearson.com |

| Carboxylic Acid | C–O Stretch | 1320 - 1210 | Medium to strong intensity. orgchemboulder.com |

| Carboxylic Acid | O–H Bend | 1440 - 1395 | Variable intensity. orgchemboulder.com |

UV-Visible Spectroscopy for Conjugated Systems

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. pressbooks.pub This technique is particularly powerful for analyzing molecules containing conjugated π systems, where alternating single and double bonds exist. libretexts.org In such systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, allowing absorption of longer wavelength UV or visible light. jove.com

For an isomer of this compound to be active in the standard UV-Vis region (200-800 nm), its double bonds must be conjugated with each other or with the carbonyl group of the carboxylic acid. For example, isomers like 2,4-octadienoic acid or 3,5-octadienoic acid possess conjugated diene systems. The absorption of UV light by these systems corresponds to a π → π* electronic transition. jove.comjove.com

The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. As the extent of conjugation increases, the HOMO-LUMO energy gap decreases, resulting in a shift of λmax to longer wavelengths (a bathochromic shift). jove.com The Woodward-Fieser rules provide a method for predicting the λmax for conjugated dienes and α,β-unsaturated carbonyl systems based on the core structure and attached substituents. jove.comntu.edu.sg For instance, the base value for an acyclic α,β-unsaturated carboxylic acid is similar to that of an acyclic enone (215 nm), with increments added for additional conjugated double bonds or alkyl substituents. ntu.edu.sg Research on a related terpenoid acid with a conjugated diene function reported an intense UV absorption at 230 nm. tandfonline.com

Table 2: Predicted UV Absorption for a Conjugated this compound Isomer

| Compound Structure Example | Chromophore Type | Base λmax (nm) | Substituent Contributions (nm) | Predicted λmax (nm) |

| trans,trans-2,4-Octadienoic acid | α,β,γ,δ-Unsaturated Carboxylic Acid | 215 (as α,β-unsaturated acid) | +30 (extending conjugation) +12 (β-alkyl group) +18 (δ-alkyl group) | ~275 |

Note: The predicted value is an estimate based on Woodward-Fieser rules for similar structures. Actual λmax may vary based on solvent and precise stereochemistry.

Ecological and Biological Significance Excluding Clinical Aspects

Role as Signaling Molecules in Inter-organismal Communication

Chemical signaling is a fundamental mode of communication between organisms. Fatty acids and their derivatives are well-established as crucial components of these chemical dialogues, acting as pheromones and defense signals.

Pheromones are chemical signals that trigger specific behaviors in members of the same species. While direct evidence for 7-octadienoic acid as a pheromone is scarce, research into its ester derivative, ethyl 4,7-octadienoate, suggests a potential role in insect communication. ontosight.ai This compound has been investigated for its potential as a sex pheromone for certain insect species, which could be utilized in targeted and environmentally friendly pest management strategies. ontosight.ai The specific geometry of the double bonds in these molecules is often crucial for their biological activity. ontosight.ai

Furthermore, the metabolism of terpenoids like linalool (B1675412) by some bacteria can produce related compounds. For instance, the bacterium Pseudomonas pseudomallei metabolizes linalool into several compounds, including 2,6-dimethyl-6-hydroxy-trans-2,this compound. nottingham.ac.ukepa.gov While not a direct pheromone, this biotransformation highlights a pathway through which structurally related compounds can be generated in the environment.

Plants employ a sophisticated chemical arsenal (B13267) to defend against herbivores and pathogens. Volatile organic compounds (VOCs), including fatty acid derivatives, are key players in these defense strategies. mdpi.comcabidigitallibrary.org When a plant is damaged, it can release a blend of volatiles that can repel herbivores, attract natural enemies of the herbivores, and signal to neighboring plants to prime their own defenses. frontiersin.orgresearchgate.net

The essential oils of certain plants contain derivatives of octadienoic acid. For example, the methyl ester of 2,6-octadienoic acid, 3,7-dimethyl- has been identified as a major constituent in the flowers of Elsholtzia argyi. nih.govnih.gov This suggests a possible role for such compounds in the plant's chemical ecology, potentially as a defense compound or a pollinator attractant. Green leaf volatiles (GLVs), which are C6 compounds derived from the breakdown of C18 fatty acids like linoleic and linolenic acid, are well-known signaling molecules in plant defense. mdpi.comfrontiersin.org Although this compound is a C8 fatty acid, its potential connection to these broader fatty acid-based signaling pathways warrants further investigation.

Pheromone Research in Insects

Function in Host-Microbe Interactions

The interplay between hosts and their associated microbial communities is often mediated by a complex exchange of metabolites.

Microorganisms can produce a vast array of secondary metabolites, and the presence of certain fatty acids can influence this production. Gut microbes, for instance, metabolize dietary fatty acids into various bioactive compounds that can impact host health. nih.govresearchgate.netcore.ac.uk

Specific research on how this compound modulates the production of other microbial metabolites is not currently available. However, studies on the microbial conversion of other compounds demonstrate the potential for such interactions. The bacterium Pseudomonas putida is known to convert β-myrcene, a common monoterpene, into metabolites including (E)-2-methyl-6-methylene-2,this compound. nottingham.ac.uknih.govnih.gov This transformation indicates that microbes possess the enzymatic machinery to produce derivatives of this compound, which could in turn influence the metabolic landscape of their environment. The production of these acids is part of the bacterium's catabolic pathway for utilizing β-myrcene as a carbon source. nottingham.ac.uknih.gov

Precursor to Bioactive Natural Products

Many complex natural products originate from simpler building blocks, including fatty acids. These precursors undergo a series of enzymatic modifications to create intricate molecular scaffolds with diverse biological activities.

Derivatives of this compound serve as intermediates in the biosynthesis of other natural products in both microbes and plants. biosynth.com For example, 6-Hydroxy-2,6-dimethyl-2,this compound is recognized as a biosynthetic intermediate. biosynth.comlu.se Its methyl ester has been isolated from the leaves of Piper aduncum and its glycoside from Gymnocladus chinensis. jlu.edu.cn The study of such intermediates is crucial for understanding the metabolic pathways that lead to the production of complex molecules, which has implications for synthetic biology and the discovery of new therapeutic agents. biosynth.com

Theonellamide F, a complex marine natural product with antifungal properties, contains an unusual amino acid called Aboa, which is a derivative of this compound. mdpi.com This highlights how a relatively simple fatty acid backbone can be incorporated into a much larger and more complex bioactive molecule. The biosynthesis of such compounds often involves a combination of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways.

Biosynthetic Relationships to Specific Natural Product Families

This compound and its various isomers and derivatives are not typically terminal products in biological systems. Instead, they often function as crucial biosynthetic intermediates or are derived from the modification of common fatty acids, linking them to several important families of natural products. These relationships are particularly evident in the biosynthesis of certain terpenoids, insect pheromones, and microbial signaling molecules.

Terpenoids

Certain microbes utilize monoterpenes as substrates to produce octadienoic acid derivatives. For instance, various derivatives of octadienoic acid serve as biosynthetic intermediates in pathways originating from microbial or plant sources. biosynth.com One such compound, 6-Hydroxy-2,6-dimethyl-2,this compound, is recognized as a key intermediate in the formation of diverse natural compounds. biosynth.com Its role is to act as a precursor molecule for the synthesis of secondary metabolites. biosynth.com

Research on the microbial conversion of terpenoids has identified specific pathways. The bacterium Pseudomonas incognita, when cultured with linalool as its carbon source, produces metabolites that include 2,6-dimethyl-6-hydroxy-trans-2,this compound. nottingham.ac.uk This conversion highlights a direct biosynthetic link where a common monoterpenoid alcohol (linalool) is oxidized to form an octadienoic acid derivative, which can then be further metabolized. nottingham.ac.uk Similarly, other bacteria like Pseudomonas pseudomallei also convert linalool into this octadienoic acid derivative among other products. nottingham.ac.uk Another related monoterpenoid, Geranic acid ((2E)-3,7-dimethylocta-2,6-dienoic acid), is a known plant metabolite and pheromone, further establishing the role of the octadienoic acid scaffold within the terpenoid family. nih.govebi.ac.uk

Insect Pheromones

The carbon skeleton of octadienoic acid is a structural component of certain insect pheromones. The biosynthesis of these semiochemicals often involves the modification of longer-chain fatty acids. A well-documented example is the biosynthesis of (7Z,10Z)-7,10-hexadecadienal, the primary sex pheromone component of the moth Chilecomadia valdiviana. researchgate.netplos.org Research has shown that this C16 aldehyde is derived from linoleic acid (a C18 fatty acid). plos.orgresearchgate.net The proposed biosynthetic pathway involves the chain-shortening of linoleic acid through β-oxidation to produce the C16 fatty acid precursor, which is then subjected to functional group modifications to yield the final aldehyde pheromone. plos.orgresearchgate.net This process demonstrates that fatty acid metabolism can be tailored to produce specific chain lengths and unsaturation patterns required for pheromone activity, directly linking a dietary fatty acid to a shorter-chain dienoic structure. Ethyl 4,7-octadienoate is another example of an octadienoic acid derivative that has been studied for its role as a sex pheromone in certain insect species, where it can be used in pest control. ontosight.ai

Microbial and Plant Signaling Molecules (Oxylipins)

Oxidized fatty acids, known as oxylipins, are a major class of signaling molecules in plants, fungi, and animals, mediating a wide range of biological processes, including defense and development. Various oxidized octadienoic and octadecadienoic acids belong to this family and are involved in inter-kingdom communication. mdpi.com For example, plant-derived lipoxygenase products like 9-hydroperoxy octadecadienoic acid and 13-hydroperoxy octadecadienoic acid can influence the development and mycotoxin production in Aspergillus fungi. mdpi.com

Fungi, in turn, can produce their own oxylipins that influence plant gene expression. mdpi.com The production of these bioactive compounds often starts from common polyunsaturated fatty acids. Microorganisms such as Pseudomonas aeruginosa can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid. nhri.org.tw Other bacteria, like Bacillus megaterium, transform linoleic acid into a variety of oxygenated fatty acids, including dihydroxy and trihydroxy derivatives of octadecenoic acid. nhri.org.tw These microbial conversions represent pathways for generating a diversity of signaling molecules from common fatty acid precursors. nhri.org.tw Metabolites produced by gut bacteria, such as 10-oxo-cis-6,trans-11-octadecadienoic acid derived from linoleic acid, have been shown to have immunomodulatory effects, highlighting the role of these compounds in host-microbe interactions. eurekalert.orgfrontiersin.org

Table 1: Research Findings on the Biosynthetic Relationships of Octadienoic Acid Derivatives

| Octadienoic Acid Derivative/Related Compound | Precursor | Resulting Natural Product Family/Role | Organism(s) | Research Finding |

| 6-Hydroxy-2,6-dimethyl-2,this compound | Linalool | Terpenoid / Secondary Metabolite Intermediate | Pseudomonas incognita, Pseudomonas pseudomallei | Acts as a precursor in the synthesis of other secondary metabolites; formed via oxidation of linalool. biosynth.comnottingham.ac.uk |

| (7Z,10Z)-7,10-hexadecadienal | Linoleic Acid / Stearic Acid | Insect Pheromone | Chilecomadia valdiviana (Lepidoptera) | The C16 pheromone is synthesized via chain-shortening (β-oxidation) of the C18 linoleic acid precursor. plos.orgresearchgate.net |

| Ethyl 4,7-octadienoate | Not specified | Insect Pheromone | Certain insect species | Studied for its potential role in pest control as a sex pheromone. ontosight.ai |

| Geranic acid ((2E)-3,7-dimethylocta-2,6-dienoic acid) | Not specified | Monoterpenoid / Pheromone / Plant Metabolite | Plants (e.g., Daphne odora, Pelargonium graveolens) | Functions as a pheromone and an antifungal agent. nih.govebi.ac.uk |

| 7,10-dihydroxy-8(E)-octadecenoic acid | Oleic Acid | Oxylipin / Bioactive Fatty Acid | Pseudomonas aeruginosa PR3 | A novel dihydroxy fatty acid produced via microbial conversion, which showed antibacterial activity. nhri.org.tw |

| 10-oxo-cis-6,trans-11-octadecadienoic acid | Linoleic Acid | Oxylipin / Gut Microbial Metabolite | Lactobacillus plantarum | A gut bacteria metabolite that plays a role in regulating immune responses. eurekalert.org |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations are fundamental to determining the preferred three-dimensional arrangements (conformations) and the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to find the energies and wavefunctions of the system.

Different isomers can exist in various configurations, but the preferred conformation for specific interactions, such as in enzymatic reactions, is often highly specific. researchgate.net Computational methods can calculate the relative energies of different conformers (e.g., resulting from rotation around single bonds) to predict the most likely shapes of the molecule. For instance, studies on other polyunsaturated fatty acids compare the energies of various bent and linear conformers to understand their structural preferences.

Table 1: Illustrative Conformational Energy Profile (Note: This table is a hypothetical representation for 7-octadienoic acid, illustrating typical data from such an analysis.)

| Conformer | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | 180° (anti) | 0.00 | 75.3 |

| B | 60° (gauche) | 1.20 | 12.1 |

| C | -60° (gauche) | 1.20 | 12.1 |

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine several key parameters that describe this structure. Methods like Density Functional Theory (DFT) are often employed to calculate these properties for fatty acids. ajchem-b.com These parameters help in understanding how the molecule will interact with other species, such as enzymes or surfaces.

Key electronic properties include:

E(HOMO): Energy of the Highest Occupied Molecular Orbital. This orbital is associated with the molecule's ability to donate electrons. A higher E(HOMO) value indicates a greater tendency to donate electrons.

E(LUMO): Energy of the Lowest Unoccupied Molecular Orbital. This orbital relates to the ability to accept electrons. A lower E(LUMO) value suggests a greater capacity for accepting electrons.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO). A smaller energy gap implies higher reactivity.

Computational studies on similar molecules like 9,12-octadecadienoic acid have used these parameters to evaluate their electronic and reactive properties. ajchem-b.com

Table 2: Calculated Quantum Chemical Parameters for a Related Fatty Acid (9,12-Octadecadienoic Acid) (Source: Adapted from a computational study on fatty acid corrosion inhibitors. ajchem-b.com)

| Parameter | Value |

|---|---|

| E(HOMO) | -9.01 eV |

| E(LUMO) | -0.65 eV |

| Energy Gap (ΔE) | 8.36 eV |

| Dipole Moment (μ) | 1.76 Debye |

| Global Hardness (η) | 4.18 |

Conformational Analysis

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states that are often difficult to observe experimentally.

Unsaturated fatty acids are substrates for various enzymes, such as lipoxygenases (LOX) and cyclooxygenases (COX), which catalyze their oxidation. acs.orgnih.gov Computational modeling can elucidate how a substrate like this compound fits into an enzyme's active site and how the reaction proceeds. The general mechanism for lipoxygenase, for example, involves hydrogen abstraction from a bis-allylic carbon, radical rearrangement, and subsequent oxygen insertion. researchgate.netmdpi.com

Modeling these pathways typically involves:

Molecular Docking: Simulating the initial binding of the substrate into the enzyme's active site to find the most favorable binding pose.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method where the reacting part of the system (the substrate and key enzyme residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This approach allows for the simulation of bond-breaking and bond-forming events within the complex protein environment. researchgate.net

Transition State Searching: Locating the highest energy point along the reaction coordinate, the transition state, which determines the activation energy and rate of the reaction.

Studies on the COX-catalyzed conversion of arachidonic acid have used such methods to gain insights into the reaction's stereoselectivity. nih.gov

Beyond biological reactions, computational chemistry can clarify the mechanisms of synthetic organic reactions. For a molecule like this compound, this could include reactions such as esterification, oxidation, or polymerization. DFT calculations are a common tool for investigating these mechanisms, allowing researchers to propose and verify reaction pathways. acs.org

For a given synthetic transformation, computational modeling can:

Identify all intermediates and transition states.

Calculate the activation energies for each step to determine the rate-limiting step.

Assess the influence of catalysts, solvents, or different substituent groups on the reaction's feasibility and outcome. acs.org

Predict the stereochemical or regiochemical outcome of a reaction.

For example, studies have modeled the synthesis of epoxy resins and the reaction of pollutants with H₂O₂ to understand the detailed molecular steps involved. acs.orgacs.org

Enzymatic Reaction Pathways

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a "computational microscope" to observe the movement and interactions of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of this compound, either alone or interacting with other molecules like proteins, lipids, or solvents.

MD simulations have been used to study various aspects of fatty acids and related molecules:

Protein-Ligand Stability: After docking a ligand into a protein, MD simulations can be run to confirm the stability of the complex and analyze the interactions (e.g., hydrogen bonds, van der Waals forces) over time. researchgate.netigem.wiki Such simulations have been performed on complexes involving methyl esters of other octadecadienoic acids. researchgate.net

Membrane Interactions: MD simulations can model how fatty acids insert into and behave within a lipid bilayer, providing insights into their role in membrane structure and fluidity. uva.nl

Adsorption on Surfaces: The interaction of fatty acids with surfaces, relevant in fields like materials science and corrosion inhibition, can be modeled to determine adsorption energies and orientations. ajchem-b.com

Table 3: Typical Outputs from Molecular Dynamics Simulations (Note: This table is a generalized representation of data obtainable from MD simulations.)

| Parameter | Description | Typical Application |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of a protein or ligand's backbone atoms from a reference structure over time. | Assesses the stability of a protein-ligand complex. igem.wiki |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of a protein or ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between molecules. | Quantifies key interactions maintaining complex stability. researchgate.net |

| Binding Free Energy (e.g., MM/PBSA) | Estimates the free energy of a ligand binding to a receptor. | Ranks the affinity of different ligands for a target protein. |

Interaction with Biological Macromolecules (e.g., Enzymes)

Molecular docking and simulation are key computational methods used to predict how a small molecule like this compound might bind to and interact with biological macromolecules, such as enzymes or receptors. This type of analysis can reveal potential mechanisms of action and guide further experimental research.

Despite the utility of these methods, a review of available scientific literature did not yield specific computational studies detailing the interaction of this compound with any biological macromolecules. While research exists for other related fatty acids, such as various isomers of octadecadienoic acid and their interactions with enzymes like cyclooxygenase (COX), caspase-3, and α-glucosidase, no such data is currently published for this compound itself. nih.govresearchgate.netfrontiersin.orgnih.govdergipark.org.trtexilajournal.comnih.govtexilajournal.comacs.org Therefore, there are no detailed findings or data tables on its binding affinities or interaction patterns with specific enzymes to report at this time.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of 7-octadienoic acid and its isomers is a critical hurdle that must be overcome to enable in-depth biological evaluation. Current synthetic strategies for octadienoic acids often result in mixtures of isomers, necessitating complex and costly purification processes. Future research will undoubtedly focus on the development of elegant and highly controlled synthetic pathways.

Key areas of focus will include:

Stereoselective Synthesis: The biological activity of unsaturated fatty acids is often highly dependent on the geometry of their double bonds (cis or trans). Consequently, developing synthetic methods that afford specific stereoisomers of this compound is of paramount importance. Drawing inspiration from the synthesis of other complex fatty acids, techniques such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) will likely be adapted and optimized. mdpi.com For instance, the use of stereospecific catalysts and chiral auxiliaries could pave the way for the enantioselective synthesis of hydroxylated or otherwise functionalized this compound derivatives. A reported asymmetric synthesis of a core octadienoic acid unit for cryptophycins, which involved stereocontrolled generation of asymmetric centers, highlights a potential avenue for such advancements. researchgate.net

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases and desaturases, offers a green and highly specific alternative to traditional chemical synthesis. mdpi.com Future research could explore the use of whole-cell biocatalysts or isolated enzymes to produce specific isomers of this compound. mdpi.com This approach not only promises high stereoselectivity but also aligns with the growing demand for sustainable chemical manufacturing.

Convergent Synthesis Strategies: For more complex derivatives of this compound, convergent synthetic routes, where different fragments of the molecule are synthesized separately and then combined, will be crucial. This modular approach allows for greater flexibility in creating a diverse library of derivatives for biological screening.

Elucidation of Undiscovered Biosynthetic Pathways

While the general principles of fatty acid biosynthesis are well-established, the specific pathways leading to the production of this compound in various organisms remain largely uncharacterized. Unraveling these biosynthetic routes is a key area for future research, with implications for biotechnology and the discovery of novel enzymes.

Future investigations will likely target:

Microbial Biosynthesis: Microorganisms, including bacteria and fungi, are a rich source of unique fatty acids. nottingham.ac.uk Research efforts should be directed towards identifying and characterizing the enzymatic machinery responsible for this compound production in these organisms. This could involve genome mining to identify putative desaturase, elongase, and tailoring enzymes, followed by heterologous expression and functional characterization. The metabolic pathways of related compounds, such as the conversion of B-myrcene by Pseudomonas putida to (E)-2-methyl-6-methylene-2,this compound, can provide valuable clues. nottingham.ac.uk

Plant-Based Biosynthesis: Plants are known to produce a vast array of fatty acids. aocs.org While the biosynthesis of common fatty acids like linoleic and α-linolenic acid is well understood, the pathways for less common isomers like this compound are not. aocs.orgacs.org Isotope labeling studies, coupled with transcriptomics and proteomics, could be employed to trace the metabolic fate of precursors and identify the enzymes involved in desaturation and chain modification. For example, studies on the biosynthesis of pheromones in insects have shown how dietary fatty acids like linoleic acid can be transformed through a series of desaturation and chain-shortening steps. researchgate.net

Insect Pheromone Biosynthesis: Some insects utilize unsaturated fatty acids and their derivatives as pheromones. Investigating the pheromone glands of various insect species could reveal novel biosynthetic pathways for the production of specific isomers of this compound.

Advanced Metabolomics Approaches for Identification in Complex Mixtures

The identification and quantification of specific fatty acid isomers like this compound within complex biological matrices is a significant analytical challenge. Future research will rely on the continued advancement of metabolomics technologies to accurately profile this and other related lipids.

Emerging trends include:

High-Resolution Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstones of metabolomics. goettingen-research-online.de The development of higher resolution instruments and novel ionization techniques will improve the sensitivity and specificity of detection, allowing for the identification of even trace amounts of this compound in complex samples.

Multidimensional Chromatography: Combining different chromatographic separation techniques (e.g., LCxLC, GCxGC) can significantly enhance the resolution of complex lipid mixtures, aiding in the separation of this compound from its isomers.

Lipidomics Databases and Spectral Libraries: The expansion of comprehensive lipidomics databases and spectral libraries is crucial for the confident identification of metabolites. nih.gov Future efforts should focus on including high-quality mass spectral data for a wide range of fatty acid isomers, including the various forms of this compound.

Stable Isotope Labeling: The use of stable isotope-labeled standards and metabolic tracers will continue to be a powerful tool for quantifying the flux through biosynthetic pathways and accurately measuring the concentration of this compound in biological systems. rsc.org

Exploration of Underexplored Natural Sources

The vast biodiversity of our planet likely holds numerous undiscovered sources of this compound. A systematic exploration of these untapped resources could lead to the discovery of novel isomers and derivatives with unique biological activities.

Future research should focus on:

Extreme Environments: Organisms that thrive in extreme environments, such as extremophilic bacteria and archaea, often produce unique lipids to adapt to their harsh surroundings. Investigating these organisms could reveal novel sources of this compound. The reported presence of octadienoic acid in the Antarctic hair grass, Deschampsia antarctica, supports this notion. nih.gov

Marine Organisms: The marine environment is a well-known reservoir of novel natural products. Sponges, tunicates, and marine microorganisms are particularly promising sources for the discovery of new fatty acids and their derivatives. mdpi.com

Rare Actinomycetes and Fungi: While common actinomycetes have been extensively studied, rare and underexplored genera represent a promising frontier for natural product discovery. d-nb.info A systematic screening of these microorganisms could lead to the identification of strains that produce this compound.

Ethnobotanical Leads: Traditional medicine and ethnobotanical knowledge can provide valuable clues for the discovery of bioactive compounds from plants. researchgate.net Investigating plants used in traditional remedies for inflammatory or infectious diseases could lead to the isolation of this compound or its derivatives.

Computational Design of Novel this compound Derivatives

Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of bioactive molecules. In the context of this compound, these approaches can be used to design novel derivatives with enhanced properties and predict their biological activities.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity. isarpublisher.com These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives interact with specific protein targets, such as enzymes or receptors. ajchem-b.commdpi.com This can provide insights into their mechanism of action and help in the design of more potent and selective inhibitors or agonists.

In Silico Prediction of Physicochemical Properties: Computational methods can be used to predict key physicochemical properties of novel derivatives, such as solubility, stability, and bioavailability. isarpublisher.com This information is crucial for the early-stage evaluation of drug candidates. The design of cutin-inspired biomaterials from fatty acids is an example of how computational methods can be applied in this field. researchgate.net

By focusing on these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in chemistry, biology, and medicine.

常见问题

Basic Research Questions